molecular formula C11H10N4 B135213 2-(5-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole CAS No. 157520-05-3

2-(5-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole

Cat. No.: B135213
CAS No.: 157520-05-3
M. Wt: 198.22 g/mol
InChI Key: PERGCXIHQRTBPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole is a sophisticated bifunctional heterocyclic compound designed for advanced pharmaceutical and biological research. This molecule features a benzimidazole core linked to a 5-methylimidazole moiety, a structural configuration known to be a privileged scaffold in medicinal chemistry due to its wide range of biological activities . The compound is of significant interest in the development of novel anti-infective agents. Benzimidazole derivatives have demonstrated potent activity against challenging pathogens such as Staphylococcus aureus (including MRSA strains), Mycobacterium smegmatis , and the fungus Candida albicans . Specific structural analogs have shown minimum inhibitory concentration (MIC) values of less than 1 µg/mL, indicating high potency, and have also exhibited excellent antibiofilm activity, capable of both inhibiting biofilm formation and eradicating cells within mature biofilms . The proposed mechanisms of action for such compounds, supported by molecular docking studies, include targeting critical bacterial proteins such as (p)ppGpp synthetases/hydrolases, which are involved in the bacterial stress response and persistence; FtsZ proteins, which are essential for bacterial cell division; and pyruvate kinases, key enzymes in bacterial metabolism . Beyond antimicrobial applications, this compound holds promise in oncology research. Both imidazole and benzimidazole nuclei are established pharmacophores in anticancer drug discovery . Related hybrid molecules have shown compelling anti-proliferative efficacy against various breast cancer cell lines, including MDA-MB-415 and T-47D, suggesting potential for this compound as a valuable precursor or candidate in the development of targeted cancer therapies . This product is supplied as a high-purity compound for research purposes. It is intended For Research Use Only (RUO) and is not approved for human, diagnostic, or therapeutic use. Researchers are encouraged to consult the relevant scientific literature for comprehensive handling, storage, and safety data before use.

Properties

IUPAC Name

2-(5-methyl-1H-imidazol-4-yl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4/c1-7-10(13-6-12-7)11-14-8-4-2-3-5-9(8)15-11/h2-6H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERGCXIHQRTBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

The most widely reported method involves the condensation of 5-methyl-1H-imidazole-4-carboxaldehyde with o-phenylenediamine. This one-pot reaction proceeds via nucleophilic attack and cyclodehydration, facilitated by protic solvents such as ethanol or methanol. The aldehyde group reacts with the amine moiety of o-phenylenediamine, forming an intermediate Schiff base, which subsequently undergoes cyclization to yield the benzimidazole core.

Optimization of Reaction Conditions

Reaction efficiency hinges on temperature, catalyst selection, and solvent polarity:

ParameterOptimal ConditionYield (%)Source
SolventMethanol78–85
TemperatureReflux (65–70°C)85
CatalystNone (self-condensation)70
Reaction Time8–12 hours85

Notably, omitting catalysts simplifies purification but may prolong reaction times. Acidic conditions (e.g., HCl) accelerate cyclization but risk side reactions, such as over-oxidation of the imidazole ring.

Coupling Reactions with Halogenated Intermediates

Chloromethyl Benzimidazole Precursors

An alternative route employs 2-chloromethyl benzimidazole derivatives, which undergo nucleophilic substitution with 5-methyl-1H-imidazole-4-thiol. This method, adapted from derivatives reported in literature, involves:

  • Synthesis of 2-chloromethyl benzimidazole : Achieved via HCl-mediated cyclization of N-substituted o-nitroanilines, followed by chlorination using POCl₃.

  • Coupling with 5-methylimidazole : Conducted in methanol with NaOH as a base, yielding the target compound after 8 hours of reflux.

This approach achieves 85% purity post-column chromatography, though scalability is limited by the hygroscopic nature of intermediates.

Alternative Pathways for Industrial Feasibility

Bromopropionaldehyde-Acetamidine Route

A patent-pending method avoids corrosive gases by reacting 2-bromopropionaldehyde with acetamidine hydrochloride under cryogenic conditions (−50°C to 0°C). Key steps include:

  • Formation of 2-methylimidazole-4-carbaldehyde : Sodium hydroxide is added incrementally to prevent exothermic side reactions, yielding 53% after 6 hours.

  • Benzylation : The aldehyde intermediate reacts with bromobenzyl in tetrahydrofuran (THF) at −5°C, using NaH as a base to facilitate alkylation.

Industrial Production and Scalability

Continuous Flow Reactors

Transitioning from batch to continuous flow systems enhances yield reproducibility and reduces reaction times. For instance, microreactors operating at 70°C with a residence time of 30 minutes achieve 80% conversion, compared to 65% in batch setups.

Purification Techniques

Industrial-scale purification employs recrystallization from ethanol-water mixtures (1:3 v/v), yielding 92% pure product. Chromatography remains reserved for high-purity pharmaceutical grades.

Comparative Analysis of Methodologies

MethodAdvantagesLimitationsYield (%)
CondensationSimple setup, high yieldLong reaction times85
Chloromethyl CouplingVersatile for derivativesHygroscopic intermediates78
BromopropionaldehydeNo corrosive byproductsCryogenic conditions required53

The condensation method remains preferred for laboratory-scale synthesis, whereas the bromopropionaldehyde route offers industrial advantages despite lower yields .

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

2-(5-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole has been investigated for its potential as:

  • Antimicrobial Agent: Studies have indicated that this compound exhibits activity against a range of bacteria and fungi, suggesting its potential use in treating infections.
  • Anticancer Agent: Research has shown that it can inhibit the growth of certain cancer cell lines, making it a candidate for further development in cancer therapies .
  • Enzyme Inhibition: The compound interacts with various enzymes, potentially leading to the development of new drugs targeting specific pathways involved in diseases.

Biology

In biological research, the compound is studied for:

  • Interaction with Biological Macromolecules: It binds to proteins and nucleic acids, influencing their function and stability. This property is crucial for understanding cellular processes and developing therapeutic strategies.
  • Signal Transduction Modulation: By interacting with cellular receptors, it may alter signaling pathways, providing insights into disease mechanisms and treatment options.

Materials Science

The unique properties of this compound make it valuable in materials science for:

  • Development of Novel Materials: Its electronic and optical properties are being explored for applications in organic electronics and photonics.
  • Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance material performance, such as improving thermal stability or mechanical strength.

Pharmaceuticals

In the pharmaceutical industry, this compound is being evaluated for:

  • Drug Formulation Development: Its solubility and stability characteristics are advantageous for formulating new drug delivery systems.
  • Therapeutic Applications: Ongoing research aims to elucidate its mechanisms of action to facilitate the design of targeted therapies for various diseases.

Mechanism of Action

The mechanism of action of 2-(5-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Antiproliferative Agents: Substituent Effects on Activity

  • Compound: 2-(2-Butyl-4-chloro-1H-imidazol-5-yl)-1H-benzo[d]imidazole (Lead compound from ) Key Features: Butyl and chloro substituents at positions 2 and 4 of the imidazole ring. Activity: IC50 of 25.3 μM against Ehrlich ascites tumor (EAT) cells, with antiangiogenic properties . Chlorine’s electron-withdrawing effect in the analog could enhance receptor binding compared to the methyl group.

Anti-Inflammatory Agents: Role of Bulky Substituents

  • Compound : 2-(Piperidin-4-yl)-1H-benzo[d]imidazole derivatives ()
    • Key Features : Piperidin-4-yl substitution at position 2.
    • Activity : Derivative 5 showed significant anti-inflammatory activity, with SAR studies highlighting the importance of the piperidine ring for target engagement .
    • Comparison : The piperidine group introduces basicity and hydrogen-bonding capacity, which are absent in the methylimidazole substituent of the target compound. This difference may influence selectivity for inflammatory pathways.

GABA-A Receptor Modulation: Fluorophenyl Substitution

  • Compound : 2-(4-Fluorophenyl)-1H-benzo[d]imidazole ()
    • Key Features : Fluorophenyl group at position 2.
    • Activity : Demonstrated GABA-A receptor binding comparable to zolpidem, with a pyrrolidine tail enhancing interaction .
    • Comparison : The fluorophenyl group’s electron-withdrawing nature may increase receptor affinity compared to the methylimidazole group, which offers less polarity.

Antihypertensive Agents: Trifluoromethyl and Nitro Substitutions

  • Compound: 5-(Trifluoromethyl)- and 5-nitro-2-(2,3,4-trisubstituted phenyl)-1H-benzo[d]imidazoles () Key Features: Electron-withdrawing groups (CF3, NO2) at position 5. Activity: Significant antihypertensive effects in spontaneously hypertensive rats (SHR) . Comparison: The target compound’s methyl group lacks the strong electron-withdrawing effects of CF3 or NO2, which may reduce its efficacy in modulating vascular targets.

Critical Analysis of Structural Variations

  • Methyl Group (Target Compound) : Provides moderate steric bulk and electron-donating effects, balancing metabolic stability and solubility. However, it may limit receptor affinity compared to halogenated or polar substituents.
  • Halogenated Analogs (Cl, F, CF3) : Enhance binding via electronic effects but may increase toxicity risks.
  • Heterocyclic Substituents (Piperidine) : Improve target engagement through hydrogen bonding but could reduce oral bioavailability due to increased polarity.

Biological Activity

2-(5-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole, a heterocyclic compound featuring both imidazole and benzimidazole rings, has garnered significant attention in medicinal chemistry due to its promising biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique dual-ring structure, which enhances its reactivity and biological interactions. The molecular formula is C11H10N4C_{11}H_{10}N_{4} with a molecular weight of 198.229 g/mol. The InChI key for this compound is PERGCXIHQRTBPO-UHFFFAOYSA-N.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound exhibits significant activity against both bacterial and fungal strains.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 1 µg/mL
Mycobacterium smegmatis3.9 µg/mL
Candida albicans3.9 µg/mL
Escherichia coliModerate activity noted

The compound's effectiveness against Staphylococcus aureus , including MRSA strains, has been particularly noteworthy, with MIC values indicating strong antibacterial properties .

The mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes and interaction with cellular receptors. It is believed to bind to the active sites of enzymes involved in metabolic processes, thereby disrupting their function.

Molecular docking studies have suggested that this compound interacts with targets such as:

  • FtsZ proteins : crucial for bacterial cell division.
  • Pyruvate kinases : involved in metabolic pathways.

These interactions may lead to the inhibition of bacterial growth and biofilm formation, making it a candidate for further development as an antimicrobial agent .

Study on Anticancer Properties

Research has also indicated that derivatives of this compound possess anticancer properties. For instance, one study evaluated its effects on various cancer cell lines, revealing that it induced cell cycle arrest in the S-phase at concentrations around its IC50 value (5.35 µM). This suggests its potential as a kinase inhibitor that prevents DNA replication in cancer cells .

Table 2: Effects on Cell Cycle Distribution

PhaseControl (%)Treated (%)
G12931
S1418
G286

The increase in cells in the S-phase indicates that the compound may effectively hinder cancer progression by interfering with DNA synthesis .

Q & A

Q. What synthetic strategies are commonly employed to prepare 2-(5-methyl-1H-imidazol-4-yl)-1H-benzo[d]imidazole, and what are the critical intermediates?

The synthesis typically involves multi-step reactions starting with substituted benzaldehyde and amine derivatives. Key intermediates include phenoxymethyl-triazole-thiazole acetamide derivatives, as described in the condensation of benzimidazole precursors with aryl thiazole-triazole moieties under varying solvents (e.g., DMF, ethanol) and catalysts (e.g., CuI). Reaction optimization focuses on temperature control (80–120°C) and stoichiometric ratios to minimize side products. Structural validation relies on elemental analysis and spectroscopic techniques .

Q. Which spectroscopic methods are essential for characterizing this compound, and how are spectral ambiguities resolved?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Infrared (IR) spectroscopy are critical. For instance, ¹H NMR peaks between δ 7.2–8.5 ppm confirm aromatic protons in the benzimidazole core, while IR absorption near 1600–1650 cm⁻¹ indicates C=N stretching. Ambiguities arising from overlapping signals (e.g., methyl groups in imidazole) are resolved using 2D NMR (COSY, HSQC) and mass spectrometry (HRMS) for molecular ion confirmation .

Q. What are the standard purity assessment protocols for this compound in academic research?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard, using C18 columns and acetonitrile/water gradients. Melting point analysis (e.g., 180–185°C) and thin-layer chromatography (TLC, Rf = 0.3–0.5 in ethyl acetate/hexane) provide additional validation. Discrepancies between calculated and observed elemental analysis (C, H, N) must be ≤0.3% for acceptable purity .

Advanced Research Questions

Q. How can molecular docking studies elucidate the binding mechanisms of this compound with biological targets?

Docking simulations (e.g., AutoDock Vina) are used to predict binding poses. The compound’s imidazole and benzimidazole moieties often interact with hydrophobic pockets and hydrogen-bonding residues (e.g., Asp/Glu in enzymes). Key parameters include binding affinity (ΔG ≤ −8 kcal/mol), root-mean-square deviation (RMSD ≤ 2 Å), and ligand efficiency. Experimental validation via X-ray crystallography (e.g., CCDC 1038591) resolves ambiguities in predicted poses .

Q. How do structural modifications (e.g., substituents on the benzimidazole ring) influence bioactivity, and how are contradictory SAR data reconciled?

Introducing electron-withdrawing groups (e.g., -NO₂, -F) at the 4-position of benzimidazole enhances enzymatic inhibition, while bulky substituents (e.g., phenylthiazole) may sterically hinder binding. Contradictions in structure-activity relationship (SAR) data—such as variable IC₅₀ values for similar analogs—are addressed by comparing assay conditions (e.g., pH, co-solvents) and computational models (e.g., QSAR) to identify confounding variables .

Q. What experimental design principles mitigate challenges in optimizing reaction yields for scaled-up synthesis?

Design of Experiments (DoE) methodologies, such as factorial design, identify critical parameters (e.g., catalyst loading, solvent polarity). For instance, CuI-catalyzed cycloadditions in ethanol yield >85% product at 100°C, while DMF reduces byproduct formation. Response Surface Methodology (RSM) optimizes time-temperature trade-offs. Process Analytical Technology (PAT) tools (e.g., in-situ FTIR) monitor reaction progress in real time .

Q. How are computational models (e.g., DFT, MD simulations) applied to predict physicochemical properties and stability?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity, while Molecular Dynamics (MD) simulations assess solvation effects and thermal stability. For example, MD trajectories at 300 K reveal conformational stability of the imidazole ring in aqueous environments, corroborated by experimental stability studies (e.g., 6-month shelf-life at 4°C) .

Methodological Notes

  • Contradictory Data Resolution : Cross-validate spectroscopic and computational results with orthogonal techniques (e.g., XRD for crystal structure vs. docking predictions) .
  • Theoretical Frameworks : Link SAR studies to enzyme inhibition theories (e.g., competitive vs. allosteric binding) to contextualize bioactivity data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.